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molecular formula C6H9ClN2O B140642 (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol CAS No. 146650-65-9

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Cat. No. B140642
M. Wt: 160.6 g/mol
InChI Key: FFASZXPEKIZOQX-UHFFFAOYSA-N
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Patent
US05514811

Procedure details

11.5 Grams (15 mmol) of an aqueous solution containing 9.7% of sodium hypochlorite was dropwisely added to a solution consisting of 2.53 g (16.2 mmol) of the 2-ethyl-4,5-bis(hydroxymethyl) imidazole and 50 ml of water. After the dropwise addition has been finished, the mixture was stirred at room temperature for one hour, followed by neutralization by the addition of dry ice and further followed by evaporation to dryness under reduced pressure. The resulting solid was extracted with ethanol, the extract was evaporated under reduced pressure, and the resulting solid product was extracted with acetone. 1.48 Grams of the starting 2-ethyl-4,5-bis(hydroxymethyl) imidazole was recovered as an extraction residue, the extract was concentrated under reduced pressure, and was subjected to the column chromatography (silica gel-acetone) to obtain a 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.46 g (yield 43.0% with respect to the starting material consumed). The TLC and spectra were measured to be the same as those of Example 3.
[Compound]
Name
aqueous solution
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][O-].[Na+].[CH2:4]([C:6]1[NH:7][C:8]([CH2:13][OH:14])=[C:9](CO)[N:10]=1)[CH3:5].C(=O)=O>O>[CH2:4]([C:6]1[NH:7][C:8]([CH2:13][OH:14])=[C:9]([Cl:1])[N:10]=1)[CH3:5] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
15 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
2-ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.53 g
Type
reactant
Smiles
C(C)C=1NC(=C(N1)CO)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwisely added to a solution
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
further followed by evaporation to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting solid was extracted with ethanol
CUSTOM
Type
CUSTOM
Details
the extract was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting solid product was extracted with acetone
CUSTOM
Type
CUSTOM
Details
1.48 Grams of the starting 2-ethyl-4,5-bis(hydroxymethyl) imidazole was recovered as an extraction residue
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1NC(=C(N1)Cl)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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